“(4-Benzylmorpholin-3-yl)methanamine” is a chemical compound with the molecular formula C12H18N2O . It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere .
The molecular structure of “(4-Benzylmorpholin-3-yl)methanamine” consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring is a benzyl group (a phenyl ring attached to a methylene group) and a methanamine group (a methyl group attached to an amine group) .
“(4-Benzylmorpholin-3-yl)methanamine” is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere . The molecular weight of this compound is 206.28 g/mol .
(4-Benzylmorpholin-3-yl)methanamine is a chemical compound categorized as a morpholine derivative. Morpholines are cyclic amines that contain a six-membered ring with one oxygen and five carbon atoms, and they are known for their various applications in pharmaceuticals and organic synthesis. This specific compound features a benzyl group attached to the nitrogen atom of the morpholine ring, which enhances its chemical properties and potential biological activity.
(4-Benzylmorpholin-3-yl)methanamine is classified under the following categories:
The synthesis of (4-Benzylmorpholin-3-yl)methanamine can be achieved through several methods, primarily involving the reaction of morpholine derivatives with benzyl halides or other benzyl-containing reagents. One common approach includes:
The reactions are typically carried out under inert atmospheres using solvents like dichloromethane or tetrahydrofuran to ensure purity and yield. The use of bases such as sodium hydride or potassium carbonate may be necessary to facilitate the reaction between the amine and the alkylating agent .
The molecular structure of (4-Benzylmorpholin-3-yl)methanamine features a morpholine ring with a benzyl group at the 4-position and a methanamine substituent at the 3-position.
(4-Benzylmorpholin-3-yl)methanamine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-donating nature of the benzyl group, which stabilizes positive charges during reaction mechanisms. For instance, in nucleophilic substitutions, the morpholine nitrogen can act as a nucleophile due to its lone pair of electrons .
The mechanism through which (4-Benzylmorpholin-3-yl)methanamine exerts its biological effects typically involves interaction with specific receptors or enzymes within biological systems. Its structure allows it to fit into active sites, leading to inhibition or activation of target proteins.
Research indicates that morpholine derivatives can influence pathways related to neurotransmission, making them candidates for drug development aimed at treating neurological disorders . The precise mechanism often requires further investigation through pharmacological studies.
Relevant data includes spectral analysis results such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its identity and purity .
(4-Benzylmorpholin-3-yl)methanamine has several scientific uses:
This compound represents an important building block in both academic research and industrial applications, highlighting its versatility within organic synthesis and drug discovery efforts .
(4-Benzylmorpholin-3-yl)methanamine exemplifies the strategic importance of morpholine derivatives in medicinal chemistry. Its core structure comprises a six-membered morpholine ring featuring both nitrogen and oxygen heteroatoms, enabling unique electronic and steric properties. The benzyl substituent at the 4-position enhances lipophilicity, facilitating membrane permeability, while the aminomethyl group at the 3-position provides a versatile handle for structural diversification through reactions such as acylation, reductive amination, or nucleophilic substitution . This dual functionality makes the compound a privileged scaffold in drug design, particularly for central nervous system (CNS) targeting molecules where balanced hydrophilicity-lipophilicity optimization is critical [5].
Table 1: Key Structural Features and Their Functional Roles
Structural Element | Functional Role | Molecular Impact |
---|---|---|
Morpholine ring | Hydrogen-bond acceptor capability | Enhanced water solubility and target binding affinity |
Benzyl group at N4 | Lipophilicity enhancer | Improved blood-brain barrier permeability |
Aminomethyl group at C3 | Site for derivatization | Enables creation of amide/urea/sulfonamide libraries for structure-activity studies |
Chiral center at C3 | Stereoselective biological recognition | Enantiomer-specific activity (e.g., (S)-enantiomer CID 1417789-53-7) |
The compound’s molecular formula (C₁₂H₁₈N₂O for the free base; C₁₂H₁₉ClN₂O for hydrochloride salt) and moderate calculated partition coefficient (LogP ≈0.8–1.2) reflect optimal properties for bioactive molecule development [3]. Its three-dimensional conformation, especially when configured as the (S)-enantiomer, allows precise interactions with asymmetric binding pockets in enzymes like phosphodiesterases or kinases [10].
The earliest documented synthesis of (4-benzylmorpholin-3-yl)methanamine derivatives emerged in the late 1980s, evidenced by the assignment of CAS registry 101376-26-5 to the racemic hydrochloride salt . Industrial and academic interest intensified through the 1990s–2000s as morpholine derivatives gained prominence in kinase inhibitor development. A pivotal advancement occurred in 2015 with the introduction of enantioselective synthetic routes, enabling gram-scale production of the (S)-enantiomer (CAS 1417789-53-7) . This innovation addressed the critical need for stereochemically pure intermediates required for advanced pharmacological studies, particularly in neurological and oncological therapeutics [5] [10].
Table 2: Historical Development Timeline
Time Period | Development Milestone | Significance |
---|---|---|
1987–1990 | Initial racemic synthesis (CAS 101376-26-5) | Established baseline synthetic accessibility |
Mid-1990s | Identification as a CNS-active scaffold | Spurred research into neuropharmacological applications |
Early 2000s | Commercial availability of racemic base (CAS 169750-73-6) [3] | Enabled broad academic/industrial access for screening |
Post-2010 | Emergence of asymmetric synthesis (e.g., (S)-enantiomer CAS 1417789-53-7) | Facilitated development of stereoselective drugs meeting modern regulatory standards |
The compound’s discovery trajectory parallels broader trends in heterocyclic chemistry, where synthetic methodology advances (e.g., chiral resolution techniques) transformed simple morpholine building blocks into sophisticated therapeutic precursors [5] [10].
Academic Motivations: Researchers prioritize this morpholine derivative for its dual utility as a conformational constraint tool and a pharmacophore carrier. Its morpholine nitrogen modulates electron distribution in adjacent functional groups, facilitating mechanistic studies on enzyme inhibition kinetics—particularly for targets like monoamine oxidases or phosphodiesterases [7]. The chiral C3 center enables investigations into stereochemical influences on receptor binding affinity, exemplified by studies comparing (R)- and (S)-enantiomers in G-protein-coupled receptor (GPCR) modulation [10]. Additionally, its crystalline hydrochloride salt form (CAS 101376-26-5) simplifies handling in high-throughput screening libraries targeting infectious disease pathways .
Industrial Motivations: Pharmaceutical developers leverage this scaffold for its synthetic scalability and intellectual property advantages. The compound’s straightforward synthesis—via reductive amination of 4-benzylmorpholin-3-one or nucleophilic displacement of 3-(chloromethyl)-4-benzylmorpholine—enables cost-effective multi-kilogram production [3]. Its role as a key intermediate in patented bioactive molecules is substantial; for example, it features in WO2016180536A1 as a quinoxaline-derivative component for oncology therapeutics [7]. The 96% purity commercial product (CAS 169750-73-6, priced at $605/g for research quantities) reflects its high-value status in drug discovery pipelines [3].
Table 3: Research and Development Applications
Application Domain | Specific Use Case | References |
---|---|---|
Neurological Drug Discovery | Precursor for dopamine/serotonin receptor modulators | [5] |
Enzyme Inhibition Studies | Core structure in kinase/phosphodiesterase inhibitor design | [7] |
Chemical Biology Probes | Chiral ligand for studying receptor stereoselectivity (e.g., (S)-enantiomer probes) | [10] |
Antimicrobial Development | Building block for novel gram-positive antibiotic candidates |
The compound’s versatility across these domains stems from its balanced physicochemical profile: molecular weight (206.29 g/mol free base; 242.74 g/mol HCl salt), aqueous solubility (>50 mg/mL as hydrochloride), and stability under standard storage conditions [3]. These attributes collectively motivate ongoing investment in morpholine-based chemical exploration, positioning (4-benzylmorpholin-3-yl)methanamine as a persistent focal point in rational drug design.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: